molecular formula C9H6ClFN2OS B1606501 3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide CAS No. 329219-36-5

3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide

Cat. No.: B1606501
CAS No.: 329219-36-5
M. Wt: 244.67 g/mol
InChI Key: SMWWKYQXDCAXQJ-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide: is an organic compound with the molecular formula C9H6ClFN2OS and a molecular weight of 244.68 g/mol This compound is notable for its unique structure, which includes a benzothiophene ring substituted with chlorine and fluorine atoms, as well as a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorothiophene.

    Introduction of Fluorine and Chlorine Substituents: The fluorine and chlorine atoms are introduced through halogenation reactions. For example, fluorination can be achieved using reagents like , while chlorination can be performed using .

    Formation of the Carbohydrazide Group: The carbohydrazide group is introduced through a reaction with hydrazine hydrate (N2H4·H2O) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, such as amines.

    Substitution: The chlorine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like or .

    Reduction: Reagents like or .

    Substitution: Reagents like or .

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide depends on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

  • 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid
  • 3-Chloro-6-fluoro-1-benzothiophene-2-sulfonamide
  • 3-Chloro-6-fluoro-1-benzothiophene-2-thiol

Comparison:

  • 3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which can participate in a variety of chemical reactions and potentially confer different biological activities compared to its analogs.
  • The carboxylic acid derivative may have different solubility and reactivity properties.
  • The sulfonamide derivative may exhibit different biological activities, such as enhanced antimicrobial properties.
  • The thiol derivative may have different reactivity in redox reactions.

Properties

IUPAC Name

3-chloro-6-fluoro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2OS/c10-7-5-2-1-4(11)3-6(5)15-8(7)9(14)13-12/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWWKYQXDCAXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351164
Record name 3-chloro-6-fluoro-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329219-36-5
Record name 3-chloro-6-fluoro-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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